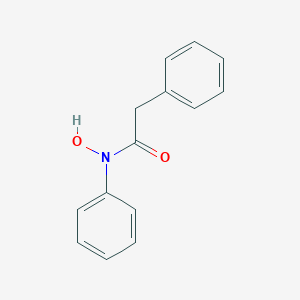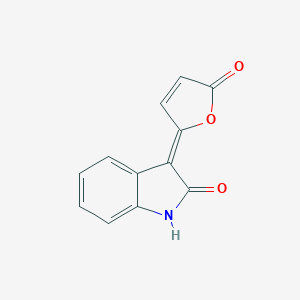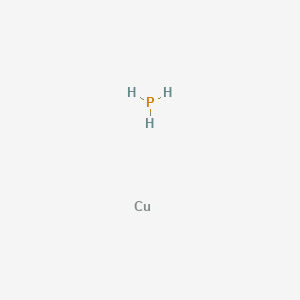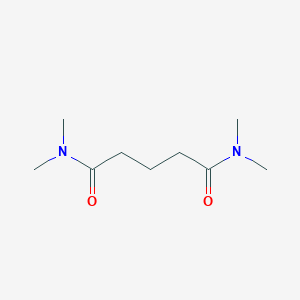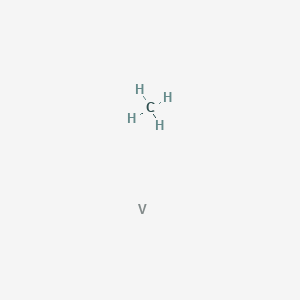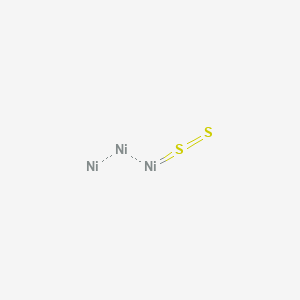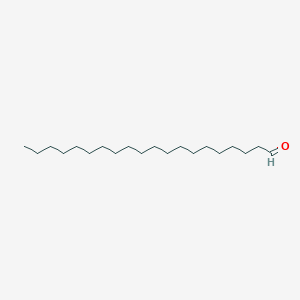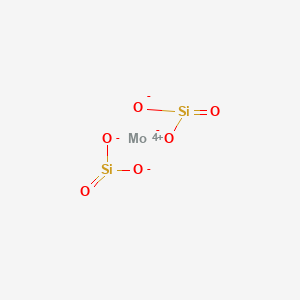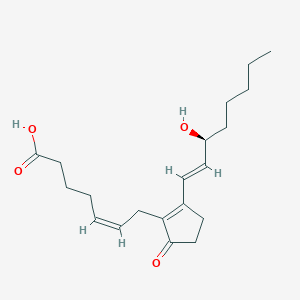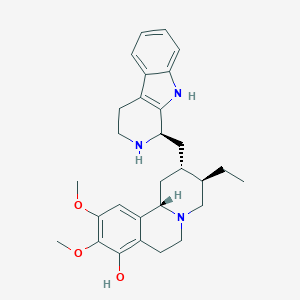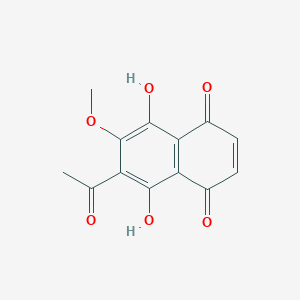
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
Juglone exerts its effects through various mechanisms of action. In cancer cells, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In bacteria and fungi, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Juglone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have anti-diabetic effects by regulating blood glucose levels and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone has several advantages for lab experiments, including its low cost and availability, as well as its ability to selectively target cancer cells and microorganisms. However, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, including its potential use in combination with other compounds for cancer treatment, its use in the development of new antibiotics, and its potential as a therapeutic agent for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione and its potential side effects.
In conclusion, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione is a natural compound with potential applications in various fields of research. Its unique properties and mechanisms of action make it a promising candidate for further study and development.
Métodos De Síntesis
Juglone can be synthesized from the natural compound lawsone, which is found in the leaves of the henna plant. The synthesis process involves the oxidation of lawsone using potassium permanganate, followed by acetylation using acetic anhydride. The resulting product is 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Juglone has been studied for its potential use in various research applications, including cancer research, microbiology, and biochemistry. In cancer research, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In microbiology, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have antimicrobial properties against various bacteria and fungi. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been studied for its ability to inhibit certain enzymes and proteins, such as topoisomerase and NF-kappaB.
Propiedades
Número CAS |
14090-55-2 |
|---|---|
Nombre del producto |
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione |
Fórmula molecular |
C13H10O6 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
2-acetyl-5,8-dihydroxy-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O6/c1-5(14)8-11(17)9-6(15)3-4-7(16)10(9)12(18)13(8)19-2/h3-4,15-16H,1-2H3 |
Clave InChI |
XDOHJQBNFKUNBJ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
SMILES |
CC(=O)C1=C(C(=O)C2=C(C=CC(=C2C1=O)O)O)OC |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
Sinónimos |
2-Acetyl-5,8-dihydroxy-3-methoxy-1,4-naphthoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



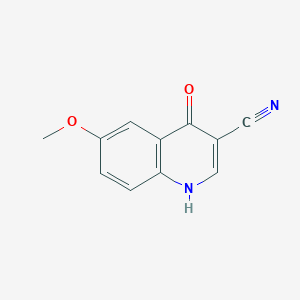
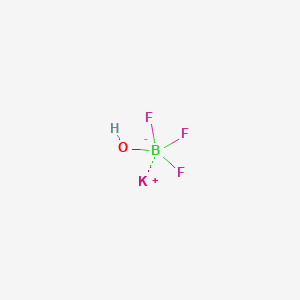
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
